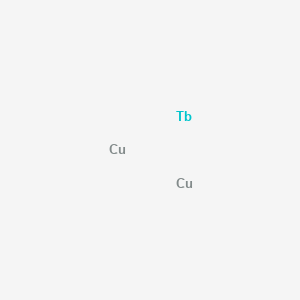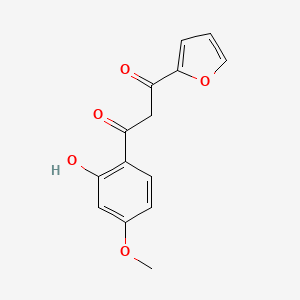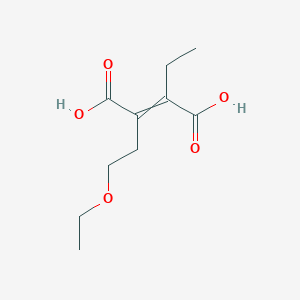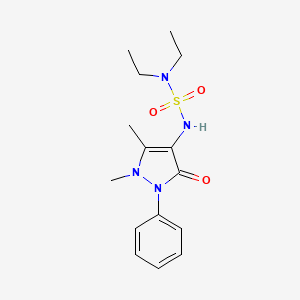![molecular formula C9H11NO4S B14725784 N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide CAS No. 13736-82-8](/img/structure/B14725784.png)
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide is a compound of significant interest in various scientific fields It is known for its unique chemical structure, which includes a hydroxy group, a methanesulfonyl group, and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-(methanesulfonyl)aniline with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes. These processes may include the initial synthesis of intermediate compounds, followed by purification and final conversion to the target compound. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanesulfonyl group can produce a thiol derivative.
Wissenschaftliche Forschungsanwendungen
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, making it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound’s ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as this inhibition is associated with its analgesic and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): Both compounds have analgesic properties, but this compound may offer additional anti-inflammatory benefits.
Sulfonamide Derivatives: These compounds share the methanesulfonyl group and exhibit similar biological activities, including antibacterial properties.
Phenylacetamide Derivatives: These compounds have structural similarities and are used in various medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13736-82-8 |
|---|---|
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
N-(4-hydroxy-3-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-7-3-4-8(12)9(5-7)15(2,13)14/h3-5,12H,1-2H3,(H,10,11) |
InChI-Schlüssel |
IYIPZELOCQRYBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



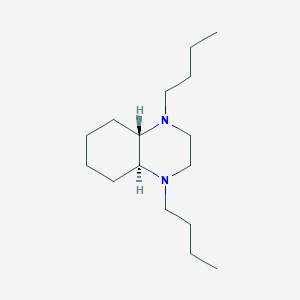

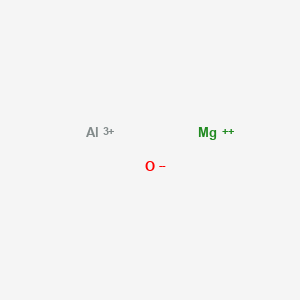

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)

